![molecular formula C22H21ClN2O5 B2772297 Ethyl 2-[2-[2-(3-chloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate CAS No. 868224-50-4](/img/structure/B2772297.png)
Ethyl 2-[2-[2-(3-chloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-[2-[2-(3-chloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate is a chemical compound that has gained attention in scientific research for its potential therapeutic properties. This compound belongs to the class of isoquinoline derivatives, which have been extensively studied for their pharmacological activities.
Scientific Research Applications
Potent SF-1 Inhibitors
A study identified two isoquinolinones as potent inhibitors of the steroidogenic factor 1 (SF-1), a transcription factor within the nuclear receptor superfamily, which has been challenging to characterize therapeutically. These compounds, including derivatives similar to the specified chemical, showed submicromolar inhibitory concentrations in both a transactivation cell-based assay and a more physiologic assay involving the full-length SF-1 protein. Their selectivity was confirmed against other nuclear receptors, and their physicochemical properties like cytotoxicity, solubility, and metabolic stability were also evaluated, suggesting their potential as chemical probes for exploring SF-1's therapeutic implications (Madoux et al., 2008).
Structural Insights through Crystallography
Another study focused on the crystal structure and Hirshfeld surface analysis of a compound structurally related to the specified chemical. This research provided deep insights into the molecular interactions and stability of such compounds, highlighting weak hydrogen bonds and π–π interactions that contribute to their three-dimensional network structure. This structural information is crucial for understanding the physicochemical properties and designing new derivatives with enhanced biological activities (Filali Baba et al., 2019).
Antimicrobial and Herbicidal Applications
Research into 4-keto derivatives of 1,3,4(2H)-isoquinolinetrione, a related class of compounds, demonstrated their potential as redox mediator herbicides. These studies evaluated their free-radical properties and reduction potentials, indicating the utility of such compounds in post-emergence herbicide formulations (Mitchell et al., 2000).
properties
IUPAC Name |
ethyl 2-[2-[2-(3-chloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O5/c1-3-29-22(28)14(2)30-19-9-5-8-18-17(19)10-11-25(21(18)27)13-20(26)24-16-7-4-6-15(23)12-16/h4-12,14H,3,13H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVMRAAHXZDJPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


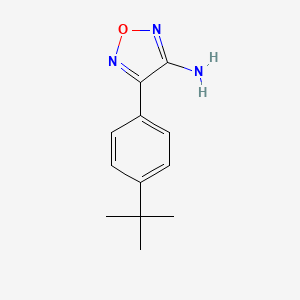

![1-[1-(Naphthalen-1-yl)-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B2772218.png)
![4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2772219.png)
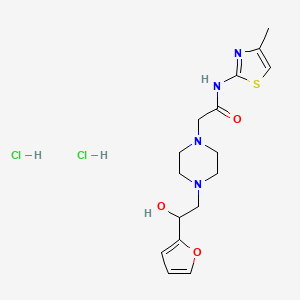
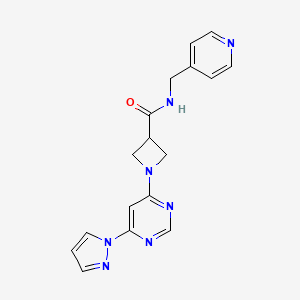
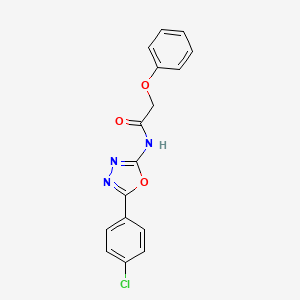

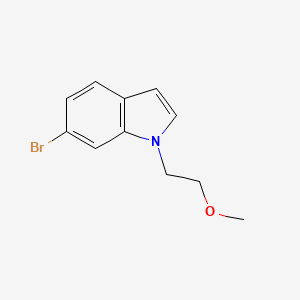
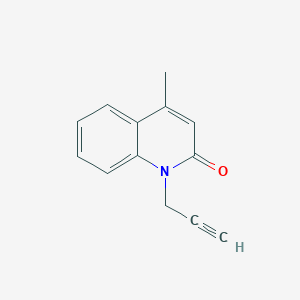
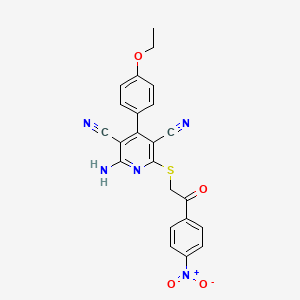

![2-[1-(2-Chloropyridine-4-carbonyl)pyrrolidin-2-yl]-1-phenylethan-1-ol](/img/structure/B2772237.png)